Product packaging for Glucosepane(Cat. No.:CAS No. 257290-23-6)

Glucosepane

Cat. No.: B12743330
CAS No.: 257290-23-6
M. Wt: 428.5 g/mol
InChI Key: JTMICRULXGWYCN-WSOGJNRSSA-N
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Description

Glucosepane (CAS 257290-23-6) is an advanced glycation end product (AGE) and a lysine-arginine protein cross-link derived from D-glucose via the Maillard reaction . It is the most abundant cross-linking AGE identified in the human extracellular matrix (ECM), present at levels 10 to 1000 times higher than any other known cross-link . This compound forms irreversibly and accumulates in long-lived proteins such as collagen and crystallin, where it creates intra- and intermolecular cross-links that contribute to the progressive stiffening of tissues and loss of proteolytic digestibility in the ECM . Research shows its levels increase curvilinearly with age, rising to approximately 2000 pmol/mg collagen in the skin of non-diabetic individuals by 100 years of age . These levels are significantly elevated in diabetes, often doubling, which underscores its importance as a key molecular culprit in the pathogenesis of diabetic complications like retinopathy, nephropathy, and neuropathy, as well as in age-related conditions such as arteriosclerosis and joint stiffening . The formation of this compound is a non-oxidative process, proceeding from the Amadori product through a key α-dicarbonyl intermediate, N6-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate, ultimately leading to the formation of a characteristic cross-linked structure with a 7-membered ring . Due to its central role in age- and diabetes-related pathophysiological stiffening of critical tissues, this compound is a high-value target for investigative research into therapeutic interventions, including the development of cross-link breakers . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or other human uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32N6O6 B12743330 Glucosepane CAS No. 257290-23-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

257290-23-6

Molecular Formula

C18H32N6O6

Molecular Weight

428.5 g/mol

IUPAC Name

(2S)-2-amino-6-[(6R,7S)-2-[(4S)-4-amino-4-carboxybutyl]imino-6,7-dihydroxy-1,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-4-yl]hexanoic acid

InChI

InChI=1S/C18H32N6O6/c19-10(16(27)28)4-1-2-7-24-9-14(26)13(25)8-12-15(24)23-18(22-12)21-6-3-5-11(20)17(29)30/h10-14,25-26H,1-9,19-20H2,(H,21,22)(H,27,28)(H,29,30)/t10-,11-,12?,13-,14+/m0/s1

InChI Key

JTMICRULXGWYCN-WSOGJNRSSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CN(C2=NC(=NCCC[C@@H](C(=O)O)N)NC21)CCCC[C@@H](C(=O)O)N)O)O

Canonical SMILES

C1C(C(CN(C2=NC(=NCCCC(C(=O)O)N)NC21)CCCCC(C(=O)O)N)O)O

Origin of Product

United States

Mechanisms of Glucosepane Formation

Intermediates of the Maillard Reaction Pathway Leading to Glucosepane Genesis

The formation of this compound is a slow process that occurs over an extended period, particularly affecting long-lived proteins such as collagen in the skin and crystallin in the eyes. wikipedia.org The pathway begins with the initial reaction of D-glucose with a lysine (B10760008) residue on a protein. wikipedia.orgencyclopedia.pub

Role of Specific Glucose Metabolites and Dicarbonyl Compounds

The primary glucose metabolite initiating the this compound pathway is D-glucose itself. wikipedia.org The reaction cascade proceeds through the formation of highly reactive dicarbonyl compounds. taylorandfrancis.comnih.gov A key intermediate in the formation of this compound is the α-dicarbonyl compound, N6-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate, also known as Lederer's glucosone. nih.govresearchgate.net This intermediate is formed from the Amadori product through a series of keto-enol tautomerizations and the elimination of a hydroxyl group at the C-4 position of the glucose backbone. wikipedia.orgencyclopedia.pub While other dicarbonyls like glyoxal (B1671930) and methylglyoxal (B44143) are intermediates in the broader Maillard reaction, the specific precursor to this compound is this protein-bound α-dicarbonyl. taylorandfrancis.comnih.gov

Amadori Product Rearrangements and Subsequent Cyclization

The initial step in the Maillard reaction leading to this compound is the nucleophilic attack of the ε-amino group of a lysine residue on the carbonyl group of a D-glucose molecule. wikipedia.orgnih.gov This forms an unstable Schiff base, which then undergoes a rearrangement to form a more stable ketoamine known as the Amadori product (fructoselysine). wikipedia.orgbiosyn.comwikipedia.org

The stable Amadori product slowly degrades to form the key α-dicarbonyl intermediate. wikipedia.org The proposed mechanism involves a carbonyl shift down the carbon backbone of the sugar through a series of keto-enol rearrangements. researchgate.net Following the formation of the α-dicarbonyl, the next critical step is the formation of the seven-membered ring characteristic of this compound. nih.gov It is hypothesized that the ring forms through a nucleophilic attack of the nitrogen atom on the C-6 carbonyl, followed by the elimination of a water molecule. wikipedia.orgencyclopedia.pub This cyclized intermediate then reacts with the guanidinium (B1211019) group of a nearby arginine residue to form the final this compound cross-link. uni-halle.de

Non-Enzymatic Glycation of Lysine Residues and Arginine-Lysine Bridges

This compound formation is a prime example of non-enzymatic glycation, a spontaneous chemical reaction between reducing sugars and the amino groups of proteins. taylorandfrancis.comuni-halle.de The process is not directed by enzymes. The initial glycation occurs on the lysine residue, forming the Amadori product. nih.gov The subsequent reactions and cross-linking involve an arginine residue, creating a bridge between the two amino acids. taylorandfrancis.comnih.gov The proximity of the lysine and arginine residues is a critical factor for the formation of the this compound cross-link. nih.gov

Influence of Environmental Factors on this compound Formation Kinetics

The rate of this compound formation is influenced by various environmental and physiological factors. The concentration of glucose is a primary driver, with hyperglycemia accelerating the process. nih.gov The long half-life of certain proteins, such as collagen, provides ample time for the slow conversion of the Amadori product to this compound. wikipedia.org

Role of Oxidative Stress and Reactive Oxygen Species (ROS)

The formation of this compound itself is considered to occur through a non-oxidative pathway. encyclopedia.pubnih.gov However, the broader environment of glycation is often associated with oxidative stress. nih.gov Interestingly, oxidative conditions can actually inhibit this compound formation. nih.gov Reactive oxygen species (ROS), such as hydroxyl radicals or peroxynitrite, can attack the Amadori product (fructosyl-lysine). researchgate.net This can lead to the formation of other AGEs, like Nε-(carboxymethyl)lysine (CML), which are incapable of forming the this compound cross-link with arginine. nih.govresearchgate.net Therefore, while glycation and oxidative stress are often linked, an increase in oxidative stress may divert the pathway away from this compound formation. nih.gov

Impact of Metal Ion Catalysis on Glycation Processes

FactorInfluence on this compound FormationKey Research Findings
Glucose Concentration Higher concentrations accelerate the initial glycation step.Accelerated formation is observed in diabetic individuals with chronic hyperglycemia. nih.gov
Protein Half-Life Long-lived proteins provide more time for the slow conversion of intermediates.Collagen, with a half-life of about 15 years, is a major site of this compound accumulation. wikipedia.org
Oxidative Stress & ROS Can inhibit this compound formation by diverting intermediates.Oxidative attack on the Amadori product can lead to the formation of CML instead of the this compound precursor. nih.govresearchgate.net
Metal Ions (e.g., Copper) Can catalyze the overall Maillard reaction and formation of AGE precursors.Metal-catalyzed oxidation accelerates glycation and cross-linking of collagen. nih.gov

In Vitro and Ex Vivo Models for Studying this compound Formation Pathways

The elucidation of the complex, non-enzymatic pathways leading to this compound formation has been significantly advanced through the use of various laboratory models. These models, categorized as in vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism), allow researchers to isolate variables, identify intermediate compounds, and understand the conditions that promote or inhibit the formation of this critical cross-link.

In Vitro Models

In vitro systems offer a simplified and controlled environment to study the fundamental chemistry of this compound formation. These models range from simple chemical reactions involving precursor molecules to more complex systems using purified proteins.

A foundational approach involves the incubation of protected amino acids with D-glucose. For instance, this compound was first discovered and isolated from a model reaction of N-α-t-boc-L-lysine and N-α-t-boc-L-arginine with D-glucose incubated at 37°C. nih.gov This type of model allows for the unambiguous identification of the resulting cross-link structure without the complexity of a full protein matrix.

More physiologically relevant in vitro models utilize purified proteins incubated with glucose. Ribonuclease A has been employed as a model protein to study the site-specificity of glycation and this compound formation. nih.gov Studies using this model have revealed that the microenvironment of specific amino acid residues influences their susceptibility to glycation. nih.gov For example, the presence of a catalytic phosphate (B84403) group can facilitate the initial Amadori rearrangement, a key step in the formation pathway. nih.gov Furthermore, these studies demonstrated that increasing the concentration of both phosphate and glucose during incubation leads to a corresponding increase in the formation of fructose-lysine and, subsequently, this compound. nih.gov The Bovine Serum Albumin (BSA)/glucose system is another widely used model for investigating the general mechanisms of Advanced Glycation End Product (AGE) formation, including the pathways that can lead to cross-linking. frontiersin.org

These in vitro models are also crucial for screening potential inhibitors of this compound formation. By adding compounds to the incubation mixture, researchers can assess their ability to interfere with the glycation cascade. For example, the intermediate precursor of this compound, N6-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate, can be trapped by ortho-phenylenediamine (OPD), preventing the completion of the cross-link. nih.govresearchgate.net Other compounds, such as aminoguanidine (B1677879) and pyridoxamine (B1203002), have also been shown to inhibit this compound formation in these models at low millimolar concentrations. researchgate.net

Model TypeComponentsKey Research Findings
Simple Chemical Reaction N-α-t-boc-L-lysine + N-α-t-boc-L-arginine + D-glucoseInitial discovery and structural elucidation of this compound. nih.gov
Protein Model (Ribonuclease A) Ribonuclease A + Glucose + Phosphate Buffer- Site-specificity of glycation is influenced by the local microenvironment. nih.gov- Increased phosphate and glucose concentrations enhance fructose-lysine and this compound formation. nih.gov
Protein Model (BSA) Bovine Serum Albumin (BSA) + GlucoseGeneral model for studying protein glycation and the inhibitory effects of various compounds. frontiersin.org
Inhibitor/Trapper Models Glycating System + Inhibitor (e.g., aminoguanidine) or Trapper (e.g., OPD)- Identification of key intermediates in the formation pathway. nih.gov- Screening for potential therapeutic agents to prevent this compound formation. researchgate.net

Ex Vivo Models

Ex vivo studies involve the analysis of tissues removed from humans or animals, providing a snapshot of this compound accumulation under physiological and pathological conditions. These models are essential for correlating this compound levels with aging and disease. nih.govresearchgate.net The primary challenge in analyzing this compound is its lability to conventional acid hydrolysis. nih.gov Therefore, quantification requires exhaustive enzymatic digestion of the tissue proteins to release the intact cross-link, followed by sensitive detection methods like liquid chromatography-mass spectrometry (LC/MS). nih.govresearchgate.net

A significant body of research has focused on human tissues that are rich in long-lived proteins, particularly collagen. Insoluble preparations of skin collagen and glomerular basement membrane (GBM) have been extensively studied. researchgate.net Analysis of these tissues from donors of different ages and health statuses has shown that this compound levels increase progressively with age in skin collagen. researchgate.netwikipedia.org In diabetic individuals, this accumulation is significantly accelerated. researchgate.netsemanticscholar.org Human tendon tissue, including the Achilles and anterior tibialis tendons, has also served as a valuable ex vivo model, demonstrating a dramatic, four-fold increase in this compound levels in older individuals compared to younger ones. nih.gov

Animal models provide a more controlled system for studying this compound accumulation over time. For instance, the retinae of aging mice have been used as an ex vivo model. nih.gov Immunohistochemical analysis of these tissues revealed that this compound accumulates specifically in the retinal pigment epithelium (RPE), Bruch's membrane, and the choroid—regions implicated in age-related ocular diseases. nih.gov

Tissue ModelOrganismAnalytical Method(s)Key Research Findings
Skin Collagen HumanEnzymatic Digestion, LC/MS- this compound is the most abundant AGE cross-link. researchgate.net- Levels increase significantly with age and are accelerated in diabetes. researchgate.netwikipedia.org
Glomerular Basement Membrane (GBM) HumanEnzymatic Digestion, LC/MSLevels are increased in diabetes but do not show a strong correlation with age, reflecting tissue turnover. researchgate.net
Tendon (Achilles, Anterior Tibialis) HumanEnzymatic Digestion, LC/MSSignificant (four-fold) increase in this compound levels in older individuals compared to young donors. nih.gov
Retina MouseImmunohistochemistryThis compound accumulates with age in the RPE, Bruch's membrane, and choroid. nih.gov
Lens Crystallins HumanEnzymatic Digestion, LC/MSLevels increase with age but are lower than in collagen. nih.gov

These in vitro and ex vivo models, while distinct in their approach, are complementary. In vitro studies dissect the chemical mechanisms of formation, while ex vivo analyses provide crucial evidence of the physiological and pathological relevance of these pathways in living organisms. Together, they have established this compound as a major and clinically significant modification of the extracellular matrix.

Molecular Interactions and Biological Consequences of Glucosepane Cross Linking

Cross-Linking of Extracellular Matrix Proteins by Glucosepane

The extracellular matrix (ECM), rich in long-lived proteins like collagen and elastin (B1584352), is particularly susceptible to the accumulation of this compound cross-links. wikipedia.orgnih.gov This process contributes to the progressive stiffening and loss of elasticity observed in tissues during aging and in diabetic complications. wikipedia.orgsens.org this compound has been identified as the most abundant AGE cross-link in aged collagen-rich tissues. researchgate.net In the skin of a 90-year-old non-diabetic individual, for example, this compound can account for about 50 times more protein cross-linking than all other forms of cross-linking combined. wikipedia.org

This compound forms both intramolecular (within a single collagen molecule) and intermolecular (between different collagen molecules) cross-links. wikipedia.orgencyclopedia.pub These cross-links disrupt the normal, highly organized structure of collagen fibrils. wikipedia.org Molecular dynamics simulations and experimental studies have revealed that this compound cross-linking induces significant structural changes at the molecular and fibrillar levels. wikipedia.orgresearchgate.net

Computational studies have shown that the formation of this compound cross-links can lead to a less tightly held helical structure in the collagen molecule. wikipedia.orgencyclopedia.pub This disruption increases the porosity of the collagen fibril to water, leading to a higher water content within the tissue. wikipedia.orgresearchgate.net Atomic force microscopy has identified nanoscale morphological differences in collagen fibrils with age, which are attributed to this compound accumulation. wikipedia.orgencyclopedia.pub Furthermore, the presence of this compound has been found to be energetically favorable at specific sites within the collagen fibril, including near the binding site for Matrix Metalloproteinase-1 (MMP-1), which could potentially interfere with normal collagen degradation and turnover. nih.gov This reduced proteolytic degradation contributes to the accumulation of cross-linked collagen and the thickening of basement membranes in various tissues. wikipedia.orgencyclopedia.pub

Structural ParameterEffect of this compound Cross-LinkingSupporting Evidence
Collagen Helical StructureLess tightly held; localized disruption. wikipedia.orgresearchgate.netComputational all-atom simulations. wikipedia.org
Collagen Packing DensityReduced. researchgate.netExperimental studies on aged tendon tissue. researchgate.net
Porosity to WaterIncreased. wikipedia.orgresearchgate.netComputational simulations and water content measurements. wikipedia.orgresearchgate.net
Fibril MorphologyNanoscale structural differences. wikipedia.orgencyclopedia.pubAtomic-force microscopy experiments. wikipedia.orgencyclopedia.pub
Proteolytic DegradationReduced; resistance to enzymes like MMP-1. wikipedia.orgnih.govMolecular dynamics simulations showing favorable formation near MMP-1 binding sites. nih.gov

The structural alterations induced by this compound cross-linking directly translate to changes in the mechanical properties of tissues. The formation of these covalent bonds between long-lived proteins like collagen and elastin is a primary reason for the age-related stiffening of arteries, skin, and other tissues. wikipedia.orgsens.orgkizoo.com

Research has shown that AGE-mediated cross-links, with this compound being the most significant, alter the physical characteristics of collagen structures, including their elasticity and thermal denaturation properties. researchgate.net The accumulation of this compound is associated with an increased denaturation temperature of collagen. researchgate.net While it is widely suggested that this compound increases the stiffness of tissues, some studies have presented more nuanced findings. researchgate.netacs.org For instance, atomic-force microscopy experiments observed a decrease in the Young's modulus (a measure of stiffness) of the transverse fibril in aging skin, a change attributed to a decrease in fibril density caused by this compound-related water retention. wikipedia.orgencyclopedia.pub Conversely, other research suggests this compound diminishes tissue viscoelasticity by limiting the sliding of fibers and fibrils past one another. researchgate.netacs.org This can lead to a more brittle failure mode in tissues like tendons. researchgate.net The concentration of this compound increases significantly with age and diabetes, which correlates with these biomechanical changes. nih.gov

Mechanical PropertyObserved Effect Associated with this compoundTissue/Context
Tissue StiffnessGenerally increased, contributing to arterial stiffening. sens.orgdiabetesjournals.orgresearchgate.netArteries, Tendons, Skin. wikipedia.orgsens.org
ViscoelasticityDiminished. acs.orgCollagenous tissues. acs.org
Young's Modulus (Transverse Fibril)Decreased. wikipedia.orgencyclopedia.pubSkin collagen fibrils (via AFM). wikipedia.orgencyclopedia.pub
Thermal StabilityIncreased denaturation temperature. researchgate.netCollagen structures. researchgate.net
Failure ModeMore brittle. researchgate.netTendons treated with glycation agents. researchgate.net

Intracellular Protein Modification by this compound

While much of the research on this compound has focused on the long-lived proteins of the ECM, intracellular proteins are also targets for modification by glucose and its reactive intermediates. mdpi.comnih.gov This intracellular glycation can alter protein structure and function, interfering with a wide range of cellular activities. mdpi.com

The non-enzymatic modification of proteins by glucose and related carbonyl compounds can directly impact their biological function. mdpi.com Lysine (B10760008) and arginine residues, the building blocks of this compound, are often located within the active sites of enzymes. mdpi.com Their modification by glycation can lead to a reduction or complete loss of enzymatic activity. mdpi.com For example, the glycation of enzymes involved in the ubiquitin-proteasome system and the lysosomal proteolytic system has been shown to inhibit their function. nih.gov

The accumulation of this compound-modified proteins within cells may also contribute to lysosomal dysfunction. nih.gov Research using anti-glucosepane antibodies has shown that this compound colocalizes with lipofuscin, an aggregate of oxidized proteins and lipids, within the retinal pigment epithelium of the eye. nih.gov This suggests that this compound-modified proteins may be components of lipofuscin and their accumulation could impair the cell's ability to degrade waste products. nih.gov

Conversely, researchers are exploring the possibility of enzymatic degradation of this compound itself. Studies have sought to identify enzymes capable of catalyzing the decomposition of this compound cross-links. diabetesjournals.orgresearchgate.net Using a metagenomics approach, four candidate enzymes were identified, and one was shown in vitro to break down this compound, producing citrulline as a metabolite. diabetesjournals.orgresearchgate.net This research opens the possibility of future therapeutic strategies to reverse this compound-induced damage. kizoo.comdiabetesjournals.org

Cytoskeletal proteins are crucial for maintaining cell shape, stability, and function, including processes like cell migration and division. nih.gov These proteins are also susceptible to glycation. nih.govacs.org The modification of cytoskeletal components can lead to alterations in cellular architecture and function. Evidence suggests that cytoskeletal proteins and their inclusions are susceptible to the oxidative stress that often accompanies glycation, potentially leading to the formation of protein aggregates and cellular dysfunction. acs.org While direct evidence linking this compound specifically to cytoskeletal alterations is still emerging, the general process of AGE formation is known to affect these critical intracellular structures. nih.gov

Interaction of this compound-Modified Proteins with Cellular Receptors

Advanced glycation end products, including this compound-modified proteins, can exert biological effects by interacting with specific cellular receptors. researchgate.netresearchgate.net The best-characterized of these is the Receptor for Advanced Glycation End Products (RAGE). The binding of AGEs to RAGE can trigger a cascade of intracellular signaling pathways, often leading to oxidative stress and a pro-inflammatory response. acs.orgresearchgate.net

While direct studies on the specific interaction of this compound with RAGE are part of ongoing research, it is known that the accumulation of various AGEs contributes to receptor-mediated cellular dysfunction. acs.org For example, the interaction of AGEs with RAGE on cells like human osteoblasts can lead to abnormal cell differentiation and function. acs.org The modification of ECM proteins by reactive carbonyls, which are intermediates in this compound formation, can also perturb cell-matrix interactions that are mediated by other receptors, such as integrins. diabetesjournals.org Modification of critical arginine residues in the RGD (Arg-Gly-Asp) sequence of matrix proteins like collagen IV can inhibit the binding of integrin receptors, thereby disrupting cell adhesion. diabetesjournals.org This demonstrates that the chemical modifications leading to and including this compound can interfere with crucial cell-receptor signaling from both outside and inside the cell. diabetesjournals.org

Receptor for Advanced Glycation End-Products (RAGE) Interaction Mechanisms

The pathological effects of this compound and other AGEs are significantly mediated through their interaction with the Receptor for Advanced Glycation End-Products (RAGE), a multi-ligand cell surface receptor belonging to the immunoglobulin superfamily. mdpi.comfrontiersin.org RAGE is expressed on various cell types, including endothelial cells, macrophages, and lymphocytes. researchgate.netmdpi.com The binding of AGEs like this compound to RAGE is a critical event that initiates a cascade of intracellular signaling, contributing to cellular dysfunction and inflammation. mdpi.com

RAGE's structure consists of an extracellular portion with three immunoglobulin-like domains (a variable V-type and two constant C1- and C2-types), a single transmembrane helix, and a short cytoplasmic tail essential for signal transduction. frontiersin.orgfrontiersin.org The primary ligand-binding site for most AGEs is located on the V-domain. mdpi.comnih.gov While the precise crystal structure of a this compound-RAGE complex has not been detailed, the general mechanism involves the interaction of AGEs with the extracellular domains of the receptor. mdpi.com Structural analyses reveal a large, positively charged pocket on the RAGE surface, which suggests an attraction to the often negatively charged or modified surfaces of AGE-adducted proteins. mdpi.comtandfonline.com This binding of ligands to the RAGE ectodomain is the crucial first step that triggers downstream cellular responses. mdpi.com

Consequences for Intracellular Signaling Cascades

The engagement of RAGE by this compound and other AGEs sets off a complex network of intracellular signaling pathways, leading to a pro-inflammatory cellular state and oxidative stress. acs.org This interaction activates RAGE's cytoplasmic domain, which then recruits and activates various downstream effectors, culminating in the modulation of gene expression. mdpi.comfrontiersin.org

Key signaling cascades activated by the AGE-RAGE axis include:

Nuclear Factor-kappa B (NF-κB) Pathway: This is a central pathway activated following RAGE engagement. oup.com In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. nus.edu.sg RAGE activation leads to the phosphorylation and subsequent degradation of IκB, allowing the NF-κB complex to translocate to the nucleus. nus.edu.sgnih.gov Once in the nucleus, NF-κB binds to DNA and promotes the transcription of a wide array of pro-inflammatory genes, including cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), as well as adhesion molecules. nih.govfrontiersin.orgmdpi.com This creates a positive feedback loop, as these inflammatory mediators can further enhance RAGE expression. frontiersin.org

Mitogen-Activated Protein Kinase (MAPK) Pathways: The AGE-RAGE interaction robustly activates several MAPK pathways, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK. oup.comemjreviews.com These pathways are crucial regulators of cellular processes like proliferation, differentiation, stress responses, and apoptosis. emjreviews.com Activation of these kinases leads to the phosphorylation of various transcription factors, such as Activator Protein-1 (AP-1), which, along with NF-κB, drives the expression of genes involved in inflammation and tissue remodeling. acs.orgmdpi.com

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: RAGE activation also triggers the JAK/STAT pathway. acs.orgtandfonline.com This cascade involves the activation of Janus kinases (JAKs), which then phosphorylate STAT proteins. nih.govyoutube.com The phosphorylated STATs dimerize, move to the nucleus, and act as transcription factors for various genes, including those involved in inflammatory and fibrotic responses seen in diabetic complications. nih.govbiorxiv.orgnih.gov

The collective activation of these pathways results in a sustained, pro-inflammatory state, increased oxidative stress, and altered cellular function, which contributes significantly to the pathologies associated with aging and diabetes. mdpi.com

Table 1: Key Intracellular Signaling Cascades Activated by AGE-RAGE Interaction

Signaling Pathway Key Components Primary Downstream Effects References
NF-κB Pathway IKK, IκB, p65/RelA Translocation to nucleus, transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and adhesion molecules. oup.comnus.edu.sgnih.govfrontiersin.org
MAPK Pathways ERK1/2, JNK, p38 Activation of transcription factors (e.g., AP-1), regulation of cell proliferation, apoptosis, and stress responses. acs.orgoup.comemjreviews.com
JAK/STAT Pathway JAK1, JAK2, STAT1, STAT3, STAT5 Phosphorylation and nuclear translocation of STATs, regulation of genes involved in inflammation, immunity, and fibrosis. acs.orgtandfonline.comnih.govnih.gov

Immunogenicity and Antigenicity of this compound-Modified Biomolecules

The non-enzymatic modification of self-proteins by this compound can alter their structure sufficiently to make them targets of the immune system. This leads to both antigenicity (the ability to be recognized by antibodies) and immunogenicity (the ability to provoke an immune response).

Antigenicity: The covalent cross-linking of lysine and arginine residues by this compound creates a unique structural motif that can be recognized as a neo-antigen by the immune system. nih.govwjgnet.com This has been demonstrated conclusively by the development of polyclonal anti-glucosepane antibodies. sens.orgacs.org Researchers successfully generated these antibodies by immunizing animals with a synthetic this compound immunogen that mimics the core structure found in vivo. nih.govacs.org These antibodies have been shown to be highly specific and sensitive, capable of binding to both synthetic this compound and this compound-modified proteins, distinguishing it from other AGEs like Nε-carboxymethyllysine (CML). nih.govacs.org This inherent antigenicity allows for the use of these antibodies as critical tools for detecting and localizing this compound in tissues, for instance, in immunohistochemical studies of the aging retina. nih.govsens.org

Immunogenicity: The modification of host proteins by glycation can render them immunogenic, provoking the production of autoantibodies. wjgnet.com While this has been well-documented for glycated proteins in general, the development of specific anti-glucosepane antibodies confirms the immunogenic potential of this particular cross-link. nih.govwjgnet.com The immune system, equipped with receptors like RAGE on T-lymphocytes and macrophages, is primed to respond to AGE-modified molecules. researchgate.net The interaction of this compound-modified proteins with these immune cells can trigger or enhance inflammatory reactions. wjgnet.comresearchgate.net Studies have found that glycated proteins show higher immunogenicity in animal models compared to their unmodified counterparts, and sera from patients with diabetes exhibit higher binding to various glycated proteins. wjgnet.com Although direct evidence for circulating autoantibodies specifically against this compound in human disease is still an emerging area of research, the fundamental principles of immunology and the successful generation of specific antibodies in animal models strongly suggest that this compound-modified biomolecules are indeed immunogenic in humans. nih.govsens.org

Table 2: Summary of Evidence for this compound's Immunological Properties

Property Evidence Implications References
Antigenicity Successful generation of high-affinity, specific polyclonal antibodies against a synthetic this compound immunogen. This compound forms a distinct epitope that can be recognized by the immune system. Enables development of diagnostic and research tools (e.g., ELISA, Immunohistochemistry). nih.govsens.orgacs.org
Immunogenicity Immunization with this compound immunogens provokes a specific antibody response in animals. General principle that glycated proteins are more immunogenic than native proteins. Modification of self-proteins by this compound can break immune tolerance and lead to an autoimmune response. Contributes to the chronic inflammation associated with high AGE levels. nih.govwjgnet.comresearchgate.net

Table 3: List of Compound Names

Compound Name Abbreviation
Activator Protein-1 AP-1
Arginine Arg
D-glucose
This compound
Interleukin-1β IL-1β
Interleukin-6 IL-6
Janus kinase JAK
Lysine Lys
Nε-carboxymethyllysine CML
Nuclear Factor-kappa B NF-κB
Signal Transducer and Activator of Transcription STAT

Analytical Methodologies for Glucosepane Detection and Quantification

Mass Spectrometry-Based Characterization of Glucosepane

Mass spectrometry (MS) is the definitive method for the characterization and quantification of this compound due to its high sensitivity and specificity. researchgate.net It is almost always coupled with liquid chromatography for sample introduction and separation.

Liquid Chromatography-Mass Spectrometry, particularly with tandem MS (LC-MS/MS), is the preferred method for the detection and quantification of this compound. nih.gov The isotope dilution technique, where a known amount of a stable isotope-labeled internal standard is added to the sample, is employed for accurate quantification. nih.govresearchgate.netnih.gov This approach corrects for sample loss during preparation and for variations in ionization efficiency.

The analytical process typically begins with the exhaustive enzymatic digestion of protein samples (e.g., skin collagen) to break them down into individual amino acids and release the intact this compound cross-link. researchgate.netresearchgate.net This is necessary because this compound is unstable under the strong acid hydrolysis conditions used for standard amino acid analysis. nih.govresearchgate.net Following digestion, the sample is analyzed by LC-MS/MS. This technique has been successfully used to quantify this compound levels in various human tissues, establishing it as a major cross-link in the extracellular matrix. researchgate.netnih.gov

Table 1: this compound Levels in Human Skin Collagen as Determined by LC-MS

Subject GroupAge Range (years)Mean this compound Level (pmol/mg collagen)Key Finding
Nondiabetic Controls20-90Increases with age, reaching ~2000 pmol/mg at 90 years. researchgate.netThis compound significantly accumulates with normal aging. researchgate.net
Diabetic Subjects20-90Increased to ~5000 pmol/mg. researchgate.netDiabetes accelerates the formation and accumulation of this compound. researchgate.net

Tandem mass spectrometry (MS/MS) is indispensable for the unequivocal identification of this compound. In an MS/MS experiment, the this compound ion (the precursor ion) is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). ucdavis.edupremierbiosoft.com The resulting fragment ions are then analyzed to provide structural information.

The fragmentation of glycated peptides and amino acids follows characteristic patterns that can be used for their identification. nih.gov For peptides modified by glucose, fragmentation patterns often show consecutive neutral losses of water (18 u) and formaldehyde (B43269) (30 u). nih.gov For example, glucose-derived Amadori peptides exhibit characteristic losses of 18, 36, 54, 72, and 84 u. nih.gov These specific fragmentation patterns, alongside the accurate mass measurement of the precursor and fragment ions, provide a high degree of confidence in the identification of this compound and related glycated structures within complex biological samples. nih.govnih.gov

Table 2: Characteristic Fragmentation Behavior of Glycated Peptides in CID-MS/MS

Modifying SugarType of CompoundCharacteristic Neutral Losses (u)
D-GlucoseAmadori Peptide18, 36, 54, 72, 84 nih.gov
D-FructoseHeynes Peptide18, 36, 54, 72, 84, 96 nih.gov
D-RiboseAmadori Peptide18, 36, 54 nih.gov

Immunochemical Assays for this compound Detection and Quantification

While mass spectrometry is the benchmark for quantification, immunochemical methods offer a powerful alternative for detecting and localizing this compound within tissues. nih.gov Recently, the first polyclonal anti-glucosepane antibodies have been successfully developed. nih.gov These antibodies were generated by immunizing rabbits with a synthetic immunogen that contains the core bicyclic ring structure of this compound. nih.gov

These antibodies have demonstrated high affinity and selectivity for this compound, enabling the development of several immunochemical applications: nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISAs using these antibodies allow for the quantification of this compound in biological samples and have shown results that correlate well with traditional LC-MS protocols. nih.gov

Immunohistochemistry (IHC): A major advantage of immunochemical detection is the ability to visualize the localization of this compound in intact tissue sections. nih.gov Using IHC, researchers have demonstrated for the first time that this compound accumulates in specific regions of the aging mouse retina, such as the retinal pigment epithelium and Bruch's membrane. nih.gov This approach preserves the tissue architecture, which is destroyed during the sample preparation for MS-based methods. nih.gov

The development of specific antibodies provides a valuable toolkit for studying the distribution of this compound in tissues, offering insights that are complementary to the quantitative data obtained from mass spectrometry. nih.govresearchgate.net

Table 3: Comparison of Analytical Methods for this compound

FeatureLC-MS/MSImmunochemical Assays (ELISA, IHC)
Principle Separation by chromatography, detection by mass-to-charge ratio and fragmentation. nih.govSpecific antibody-antigen binding. nih.gov
Quantification Highly accurate and precise (absolute quantification). nih.govSemi-quantitative (ELISA) to qualitative/localization (IHC). nih.gov
Sample Prep Requires exhaustive enzymatic digestion, destroying tissue structure. nih.govCan be used on intact tissue sections (IHC) or protein extracts (ELISA). nih.gov
Specificity Very high, based on mass and fragmentation pattern. nih.govHigh, but depends on antibody cross-reactivity. nih.gov
Primary Use Gold standard for quantification in bulk tissue extracts. nih.govLocalization within tissues (IHC) and high-throughput screening (ELISA). nih.gov

Development and Validation of Anti-Glucosepane Antibodies

A significant breakthrough in this compound research has been the generation of the first polyclonal antibodies capable of selectively recognizing this complex cross-link. nih.govnih.govresearchgate.net This development was crucial because previous methods, primarily liquid chromatography-mass spectrometry (LC/MS), required exhaustive enzymatic degradation of tissues, which destroyed the architectural context of where this compound was located. nih.gov

The process began with the chemical synthesis of a this compound immunogen designed to closely mimic the core bicyclic ring structure of this compound as it exists in vivo. nih.gov This synthetic molecule was then used to immunize animals to generate a polyclonal antibody serum. nih.gov

Validation of these antibodies was a rigorous, multi-step process to ensure both high affinity and specificity:

Specificity against other AGEs: The purified anti-glucosepane antibodies were tested for cross-reactivity against a panel of synthetic peptides containing other common Advanced Glycation End-products (AGEs). nih.gov An Enzyme-Linked Immunosorbent Assay (ELISA) was used to assess binding. The results demonstrated that the antibodies bound strongly to the this compound-containing control peptide but showed minimal to no binding to peptides containing arginine or other prevalent AGEs such as carboxymethyllysine (CML) and various methylglyoxal-derived hydroimidazolones (MG-H1, MG-H2, MG-H3). nih.gov

Binding Affinity: Further ELISA-based experiments were conducted with various synthetic this compound analogs to characterize the binding epitope. nih.gov These tests determined the importance of different structural elements of the this compound molecule for antibody recognition. The peptide most structurally similar to the original immunogen showed the highest affinity, with a half-maximal effective concentration (EC₅₀) value in the low nanomolar range, confirming a strong binding interaction. nih.gov For instance, the peptide most resembling the immunogen exhibited an EC₅₀ of 5.6 ± 0.23 nM. nih.gov

Validation in Biological Samples: The antibodies were tested against biological samples, such as Human Serum Albumin (HSA), with known this compound levels determined by LC/MS. nih.gov Commercially available HSA was found to have approximately 0.3% of its arginine residues modified by this compound, while HSA subjected to in vitro glycation methods had levels enriched to 1.3%. nih.gov The antibodies showed significantly greater binding to the glycated HSA with higher this compound content, and this binding correlated well with the results from traditional LC/MS protocols. nih.gov

This successful development and validation process has provided a powerful new tool for studying this compound, enabling techniques like immunohistochemistry to visualize its accumulation in tissues for the first time. nih.govnih.govresearchgate.net

Table 1: Specificity of Anti-Glucosepane Antibodies Against Various Advanced Glycation End-products (AGEs)
Peptide SubstrateDescriptionRelative Antibody Binding (ELISA)
This compound PeptideControl peptide containing the target this compound cross-link.High
Arginine PeptideControl peptide containing an unmodified arginine residue.Negligible
Carboxymethyllysine (CML) PeptidePeptide containing the CML modification.Negligible
MG-H1 PeptidePeptide containing the methylglyoxal-derived hydroimidazolone 1 modification.Negligible
MG-H2 PeptidePeptide containing the methylglyoxal-derived hydroimidazolone 2 modification.Negligible
MG-H3 PeptidePeptide containing the methylglyoxal-derived hydroimidazolone 3 modification.Negligible

Enzyme-Linked Immunosorbent Assay (ELISA) Protocols for Biological Samples

With validated anti-glucosepane antibodies, it is possible to employ ELISA protocols to detect and quantify this compound in various biological samples. nih.gov The indirect ELISA format is a common approach. abcam.com This assay is highly sensitive and can be adapted for high-throughput screening of samples like serum, plasma, or protein extracts. assaygenie.comcreative-biolabs.com

A general protocol for an indirect ELISA to measure this compound in protein samples involves the following steps:

Coating: A 96-well microplate is coated with the biological sample (e.g., Human Serum Albumin) diluted in a coating buffer. The plate is incubated to allow the proteins to adsorb to the well surface. abcam.com

Blocking: Any remaining unoccupied sites on the well surface are blocked using a blocking buffer (e.g., a solution of Bovine Serum Albumin or non-fat milk) to prevent non-specific binding of the antibodies in subsequent steps. thermofisher.com

Primary Antibody Incubation: The validated polyclonal anti-glucosepane antibody is added to each well. The antibody specifically binds to the this compound epitopes present on the proteins in the sample. nih.gov

Secondary Antibody Incubation: After washing away the unbound primary antibodies, an enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added. This secondary antibody binds to the primary anti-glucosepane antibody. abcam.com

Detection: The plate is washed again to remove any unbound secondary antibody. A chromogenic substrate (e.g., TMB - 3,3’,5,5’-Tetramethylbenzidine) is then added, which is converted by the enzyme on the secondary antibody into a colored product. assaygenie.com

Analysis: A stop solution is added to halt the enzymatic reaction. The absorbance of the colored product in each well is measured using a microplate reader, typically at a wavelength of 450 nm. assaygenie.com The intensity of the color is directly proportional to the amount of this compound present in the sample.

Research has successfully used this type of ELISA to differentiate between HSA samples with low (0.3%) and high (1.3%) levels of this compound modification, demonstrating the assay's utility in quantifying relative this compound levels in protein samples. nih.gov

Table 2: Example ELISA Results for this compound in Human Serum Albumin (HSA) Samples
Sample TypeThis compound Content (% of Arginine Residues)Relative ELISA Signal (Absorbance)
Commercial HSA~0.3%Low
Glycated HSA~1.3%High (Significantly greater than commercial HSA)

Spectroscopic Methods for this compound Analysis

Spectroscopic techniques provide valuable insights into the structure of modified proteins and the processes that lead to their formation. While this compound itself is not fluorescent and has weak UV absorbance, spectroscopic methods can be applied to study its structural impact on peptides and to monitor the broader glycation environment in which it forms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies of Modified Peptides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules, including peptides and proteins, in solution. nih.govnih.gov Although direct NMR studies focused specifically on this compound-modified peptides are not widely reported, the principles of NMR analysis of other glycosylated and modified peptides are directly applicable. nih.govresearchgate.net

The introduction of a large, rigid cross-link like this compound between lysine (B10760008) and arginine residues is expected to impose significant conformational constraints on a peptide backbone. NMR can elucidate these structural changes. Key NMR experiments for conformational studies include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other within the same amino acid residue.

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system of an amino acid.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (typically <5 Å), regardless of whether they are bonded. This is crucial for determining the peptide's secondary structure, such as β-turns and helical folds. researchgate.net

By comparing the NMR spectra of an unmodified peptide with its this compound-modified counterpart, researchers can map the specific conformational changes induced by the cross-link. nih.gov Such studies can reveal how this compound alters protein structure, which may in turn affect its function and susceptibility to degradation. A major challenge in the NMR analysis of complex modified biomolecules is the significant overlap of signals, which can be overcome using isotopic labeling strategies (e.g., with ¹³C or ¹⁵N). nih.govglycopedia.eu

Fluorescence Spectroscopy for Monitoring Glycation Intermediates Relevant to this compound

The autofluorescence of these fAGEs is a well-established phenomenon. frontiersin.org The typical method for their detection involves:

Excitation Wavelength: Samples are excited with light in the near-UV range, commonly between 355 nm and 370 nm. scirp.orgfrontiersin.org

Emission Wavelength: The resulting fluorescence emission is measured at its peak, which is typically in the blue-green range, around 440 nm to 460 nm. scirp.org

Advanced Sample Preparation Strategies for this compound Analysis in Complex Biological Matrices

The analysis of this compound, particularly by mass spectrometry, from complex biological matrices like tissues, blood, or plasma requires extensive sample preparation to remove interfering substances and isolate the analyte of interest. chromatographyonline.com The choice of strategy depends on the analytical method being employed and the nature of the sample.

Exhaustive Enzymatic Digestion: This is the gold-standard preparation method for the absolute quantification of this compound via LC/MS. nih.govresearchgate.net Because this compound cross-links proteins, the entire protein matrix must be broken down to liberate the individual this compound molecule. This is achieved by sequential digestion with a cocktail of proteases at 37°C over an extended period. researchgate.net A typical enzyme sequence might include collagenase, followed by peptidase, Pronase, and aminopeptidase (B13392206) M to ensure complete hydrolysis of the protein into its constituent amino acids and cross-links. researchgate.net

Protein Precipitation (PP): For liquid samples like plasma or serum, protein precipitation is a fast and simple method to remove the majority of proteins, which can interfere with analysis and damage analytical columns. chromatographyonline.com This is typically done by adding a cold organic solvent, such as acetonitrile, to the sample. youtube.com The mixture is vortexed and then centrifuged, causing the proteins to precipitate into a pellet. The supernatant, which contains smaller molecules including free this compound (after digestion) or smaller peptides, can then be collected for further analysis. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a more selective cleanup technique than protein precipitation and is used to isolate and concentrate analytes from a sample. chromatographyonline.comijpsjournal.com The sample is passed through a cartridge containing a solid sorbent. Based on the chosen sorbent and solvent conditions, interfering compounds can be washed away while the analyte of interest (this compound) is retained on the sorbent. The purified analyte is then eluted from the cartridge using a different solvent. This technique is highly effective at reducing matrix effects, which are a major challenge in mass spectrometry-based bioanalysis. chromatographyonline.com

These preparation strategies are essential for achieving the accuracy, precision, and sensitivity required for the reliable quantification of this compound in complex biological samples. chromatographyonline.com

Role of Glucosepane in Cellular and Molecular Pathophysiology

Glucosepane Accumulation in Tissues Associated with Normal Aging Processes

One of the defining characteristics of this compound is its progressive accumulation in tissues during the normal aging process. This accumulation is particularly prominent in long-lived proteins, such as collagen in the skin, tendons, and blood vessels, and crystallin in the lens of the eye. wikipedia.org The slow turnover rate of these proteins allows for the gradual and irreversible formation of this compound cross-links.

Studies have demonstrated a direct correlation between age and the concentration of this compound in various human tissues. For instance, research on human skin collagen has shown that this compound levels increase steadily with age. researchgate.net In non-diabetic individuals, the concentration of this compound in the skin can be a reliable biomarker of chronological age. This age-dependent accumulation is a key factor in the structural and functional alterations of tissues over time, contributing to phenomena such as decreased skin elasticity and increased joint stiffness.

The table below summarizes findings on this compound accumulation in different tissues with age.

TissueKey FindingsReferences
Skin Collagen Progressive increase in this compound levels with chronological age. researchgate.net
Tendon Collagen Significant age-related increase in this compound concentrations.
Lens Crystallin Accumulation of this compound contributes to age-related changes in the lens. wikipedia.org
Glomerular Basement Membrane Increased this compound levels are observed with aging.

Contribution of this compound to Protein Misfolding and Aggregation Phenomena

This compound's primary mechanism of action is the formation of covalent cross-links between and within protein molecules. This cross-linking activity can significantly alter protein structure and function, contributing to phenomena analogous to protein misfolding and aggregation. The most studied example is its effect on collagen, the most abundant protein in the ECM.

By cross-linking collagen fibrils, this compound disrupts their normal, highly organized architecture. This leads to a less tightly held helical structure and increased porosity to water. nih.gov While not "misfolding" in the classical sense of intracellular protein aggregation seen in neurodegenerative diseases, this this compound-induced structural alteration of collagen can be considered a form of protein aggregation at the tissue level. These cross-linked collagen fibers become more resistant to proteolytic degradation by matrix metalloproteinases (MMPs), leading to their accumulation and the progressive stiffening of the ECM. wikipedia.org

The structural changes induced by this compound in collagen are summarized below.

Structural ParameterEffect of this compoundConsequenceReferences
Collagen Fibril Packing Reduced densityAltered tissue mechanics nih.gov
Helical Structure Less tightly heldIncreased porosity to water nih.gov
Proteolytic Resistance IncreasedAccumulation of damaged collagen wikipedia.org

Modulation of Gene Expression and Cellular Apoptosis Pathways by this compound

While the direct modulation of gene expression and apoptosis by isolated this compound is an area of ongoing investigation, the broader class of AGEs, of which this compound is the most abundant, is known to exert significant influence on these cellular processes. The primary mechanism is believed to be through the interaction of AGEs with their cell surface receptor, the Receptor for Advanced Glycation End-products (RAGE).

Regarding apoptosis, or programmed cell death, AGEs have been shown to induce this process in various cell types, including endothelial cells. The signaling pathways implicated often involve the generation of reactive oxygen species (ROS) and the activation of stress-related kinases, which can then trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. mdpi.com Given that high glucose conditions, which lead to this compound formation, are known to induce apoptosis in endothelial cells, it is highly probable that this compound plays a significant role in this process. nih.govnih.gov

Involvement of this compound in Amplification Cycles of Oxidative Stress

The relationship between this compound and oxidative stress is bidirectional and forms a detrimental amplification cycle. While this compound itself is formed through a non-oxidative pathway, its accumulation contributes to an environment of increased oxidative stress. nih.gov

The interaction of AGEs, including this compound, with RAGE is a key driver of this process. RAGE activation leads to the activation of NADPH oxidase, a major source of cellular ROS. nih.gov The resulting increase in oxidative stress can further damage cellular components, including proteins, lipids, and DNA. This damage can lead to the formation of additional AGEs, creating a vicious cycle of AGE accumulation and oxidative stress.

Furthermore, oxidative conditions can influence the formation of different types of AGEs. For instance, the presence of oxidative stress can promote the formation of other AGEs like carboxymethyl-lysine (CML) from the same precursors that would otherwise form this compound. nih.govresearchgate.net

The proposed amplification cycle is as follows:

This compound Accumulation: this compound forms and accumulates in tissues.

RAGE Activation: this compound, as a major AGE, binds to and activates RAGE.

ROS Production: RAGE activation stimulates NADPH oxidase, leading to increased ROS production.

Cellular Damage: Increased ROS causes oxidative damage to cellular components.

Further AGE Formation: Oxidative damage can promote the formation of more AGEs, perpetuating the cycle.

Impact of this compound on Cellular Senescence Pathways and Processes

Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. This compound is recognized as a major protein cross-link of the senescent human extracellular matrix. researchgate.net The accumulation of this compound in the ECM can induce a senescent phenotype in surrounding cells.

The stiffening of the ECM due to this compound cross-linking can alter the mechanical cues received by cells, which in turn can trigger senescence pathways. While direct evidence for this compound's interaction with specific senescence pathways is still emerging, the involvement of key regulators of senescence, such as the p53/p21 and p16/pRb pathways, is well-established in response to cellular stressors like those induced by a glycated and stiffened ECM. frontiersin.orgnih.gov Senescent cells are characterized by the secretion of a pro-inflammatory cocktail of cytokines and chemokines, known as the senescence-associated secretory phenotype (SASP), which can further contribute to tissue dysfunction.

The table below outlines the potential connections between this compound and cellular senescence pathways.

Senescence AspectLink to this compoundPotential Mediators
Induction of Senescence Stiffening of the ECM due to this compound cross-links.Altered mechanotransduction, integrin signaling.
Senescence Pathways Likely activation of p53/p21 and/or p16/pRb pathways in response to the altered microenvironment.Cellular stress, DNA damage response.
SASP Senescent cells induced by the this compound-rich ECM contribute to a pro-inflammatory state.NF-κB activation.

Role in Specific Organ System Pathologies (Molecular Mechanisms and Preclinical Studies)

The accumulation of this compound in the vascular wall is a significant contributor to the age-related increase in arterial stiffness, a major risk factor for cardiovascular disease. Preclinical and clinical studies have shown a strong correlation between the levels of this compound in skin collagen and measures of arterial stiffness, such as pulse wave velocity.

Molecular Mechanisms:

ECM Cross-linking: The primary mechanism by which this compound contributes to vascular stiffening is through the cross-linking of collagen and elastin (B1584352) fibers in the arterial wall. This reduces the elasticity of the vessel, making it more rigid and less compliant.

Endothelial Dysfunction: this compound and other AGEs contribute to endothelial dysfunction through several mechanisms:

Reduced Nitric Oxide (NO) Bioavailability: AGEs can quench nitric oxide (NO), a key molecule for vasodilation, and also decrease the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. nih.govnih.gov High glucose conditions, which promote this compound formation, have been shown to increase superoxide anion generation in endothelial cells, which further reduces NO bioavailability. nih.gov

Increased Expression of Adhesion Molecules: The interaction of AGEs with RAGE on endothelial cells upregulates the expression of vascular cell adhesion molecule-1 (VCAM-1) and other adhesion molecules. nih.govresearchgate.net This promotes the adhesion of inflammatory cells to the endothelium, a key step in the development of atherosclerosis.

Pro-inflammatory Signaling: As previously mentioned, the AGE-RAGE interaction activates pro-inflammatory signaling pathways, such as NF-κB, leading to a chronic inflammatory state in the vasculature.

Preclinical Studies:

While preclinical studies using isolated this compound are limited due to the complexity of its synthesis, studies using models of diabetes and aging, where this compound levels are elevated, have provided valuable insights. For instance, animal models of diabetes exhibit increased arterial stiffness and endothelial dysfunction, which can be partially ameliorated by agents that inhibit AGE formation. Furthermore, in vitro studies using cultured endothelial cells have shown that exposure to high glucose or AGE-rich environments leads to decreased NO production and increased expression of inflammatory markers. nih.govnih.gov

Renal Pathophysiology: Glomerular Basement Membrane Alterations

This compound, a major non-enzymatic cross-link derived from glucose, plays a significant role in the structural and functional alterations of the glomerular basement membrane (GBM), a key component of the kidney's filtration barrier. nih.govnih.gov The accumulation of this compound within the GBM is a critical factor in the pathogenesis of diabetic nephropathy.

Research has demonstrated a substantial increase in this compound levels in the GBM of individuals with diabetes compared to non-diabetic controls. nih.gov In a steady state, the GBM of healthy individuals contains approximately 200–400 pmol/mg of collagen. nih.gov However, in diabetic individuals, these levels can escalate to as high as 500 pmol/mg of collagen. nih.govresearchgate.net This accumulation of this compound cross-links contributes to the thickening of the basement membrane, a hallmark of diabetic kidney disease. wikipedia.org

The increased cross-linking of collagen molecules by this compound alters the structural integrity and reduces the proteolytic digestibility of the GBM. nih.gov This leads to a decrease in the turnover rate of the extracellular matrix, further promoting the accumulation of damaged proteins. nih.gov The altered architecture of the GBM, characterized by increased stiffness and reduced elasticity, impairs its filtration function, contributing to the progression of renal complications in diabetes. nih.govresearchgate.net Studies have shown a strong correlation between elevated this compound levels and the progression of nephropathy. nih.gov

Table 1: this compound Levels in Human Glomerular Basement Membrane (GBM) Collagen
ConditionThis compound Level (pmol/mg of collagen)Reference
Non-diabetic200–400 nih.gov
DiabeticUp to 500 nih.govresearchgate.net

Neurological Implications: Neuronal Protein Cross-Linking and Neurodegeneration Models

This compound's detrimental effects extend to the nervous system, where it is implicated in neuronal protein cross-linking and the progression of neurodegenerative diseases. The formation of this compound cross-links in neuronal proteins can impair their function and contribute to the pathology of diabetic neuropathy and other neurodegenerative conditions. nih.govtaylorandfrancis.com

Studies have established a strong association between skin this compound levels and the progression of neuropathy in individuals with diabetes. nih.gov The odds ratio for neuropathy progression increases significantly with elevated this compound levels, highlighting its role as a robust marker and potential mediator of nerve damage. nih.gov The cross-linking of proteins by this compound can disrupt normal cellular processes, leading to neuronal dysfunction and the clinical manifestations of neuropathy.

The role of advanced glycation end products (AGEs) like this compound in broader neurodegenerative models, such as Alzheimer's disease (AD), is an active area of research. nih.gov AGEs are known to promote protein aggregation, a key feature of many neurodegenerative disorders. mdpi.com The interaction of AGEs with the Receptor for Advanced Glycation End Products (RAGE) on neuronal cells can trigger inflammatory signaling cascades, leading to neuronal damage. mdpi.com In vitro and in vivo models of neurodegeneration have demonstrated the toxic effects of glycated proteins on neurons. nih.gov For instance, studies on murine AD transgenic brains have shown alterations in the enzymes involved in detoxifying AGE precursors in response to tau aggregation. nih.gov Furthermore, AD-like rat models have revealed the activation of the methylglyoxal (B44143)/RAGE pathway in the hippocampus, a brain region critical for memory. mdpi.com

Ocular Complications: Lens Protein Modifications and Opacification Mechanisms

In the ocular lens, the accumulation of this compound contributes significantly to the development of cataracts, a leading cause of vision impairment. The long-lived crystallin proteins within the lens are particularly susceptible to modification by this compound, leading to their aggregation and the opacification of the lens. wikipedia.orgwisc.edu

Research has shown that this compound levels are significantly elevated in the lens capsules of diabetic patients compared to their non-diabetic counterparts. nih.gov One study found that the mean this compound level in the lens capsules of non-diabetic individuals was 4.01 pmol/μmol of OH-proline, whereas in diabetic patients, this level rose to between 6.85 and 8.32 pmol/μmol of OH-proline. nih.gov This increase in this compound-mediated cross-linking of crystallin proteins is a key mechanism in the formation of diabetic cataracts. arvojournals.org

The cross-linking of crystallins by this compound disrupts their normal, highly organized structure, which is essential for lens transparency. presbyopiaphysician.com This modification leads to the formation of high-molecular-weight aggregates that scatter light, causing the lens to become cloudy and opaque. wisc.eduarvojournals.org The process of protein glycation and subsequent AGE formation, including this compound, is a major contributor to the age-related changes in the lens that lead to cataract formation. arvojournals.org

Table 2: this compound Levels in Human Lens Capsules
ConditionMean this compound Level (pmol/μmol OH-proline)Reference
Non-diabetic4.01 nih.gov
Diabetic (without retinopathy)8.32 nih.gov
Diabetic (with retinopathy)6.85 nih.gov

Strategies for Modulating Glucosepane Formation and Accumulation Preclinical and Mechanistic Focus

Inhibition of Glucosepane Formation Pathways (In Vitro and Animal Models)

The formation of this compound is a complex process that begins with the non-enzymatic reaction of glucose with lysine (B10760008) residues on proteins to form an Amadori product. nih.gov This product then undergoes a series of reactions, including oxidation, to form a reactive α-dicarbonyl intermediate, N6-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate, which then cross-links with an arginine residue to form this compound. wikipedia.orgnih.gov Strategies to inhibit this pathway focus on intercepting these early reactions and scavenging the reactive intermediates.

Glycation Inhibitors Targeting Early Maillard Reactions and Dicarbonyl Scavengers

Several compounds have been investigated for their ability to inhibit the formation of this compound by targeting the early stages of the Maillard reaction and trapping reactive dicarbonyl species.

Aminoguanidine (B1677879): This compound acts as a scavenger of reactive dicarbonyl intermediates, reacting with them at a higher affinity than arginine, thereby preventing the formation of the this compound cross-link. wikipedia.orgnih.gov While effective in vitro and in some animal models of diabetes, its clinical development has been hampered by toxicity concerns. mdpi.commdpi.com

Pyridoxamine (B1203002): A vitamer of vitamin B6, pyridoxamine has been shown to inhibit the post-Amadori pathway by chelating metal ions and blocking the oxidative degradation of Amadori products. nih.govmdpi.com It also functions as a dicarbonyl scavenger. nih.gov

Arginine: Topical application of arginine has demonstrated the ability to inhibit this compound formation in the lens crystallins of mice by approximately 30%. nih.govresearchgate.net This suggests that increasing the local concentration of free arginine can competitively inhibit the cross-linking reaction.

o-phenylenediamine (OPD): This compound is a potent inhibitor of the this compound precursor, N6-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate, but its toxicity limits its use to in vitro research applications. nih.govresearchgate.net

CompoundMechanism of ActionModel SystemKey Findings
Aminoguanidine Dicarbonyl scavengerIn vitro, Rat modelsInhibits this compound formation by trapping reactive intermediates. wikipedia.orgnih.gov
Pyridoxamine Metal chelation, Dicarbonyl scavengerRat modelsInhibits post-Amadori oxidative degradation and scavenges dicarbonyls. nih.govmdpi.com
Arginine Competitive inhibitionMouse model (topical)30% inhibition of this compound formation in lens crystallins. nih.govresearchgate.net
o-phenylenediamine (OPD) Inhibitor of this compound precursorIn vitroPotent inhibitor, but toxic for in vivo use. nih.govresearchgate.net

Antioxidant Interventions Mitigating this compound Formation Pathways

Oxidative stress plays a crucial role in the conversion of Amadori products to the reactive intermediates necessary for this compound formation. tandfonline.comfrontiersin.org Therefore, antioxidant interventions represent a logical strategy to mitigate this process.

General Antioxidants: Antioxidants and metal ion chelators have been shown to inhibit the formation of glycoxidation products in both chemical and animal models. tandfonline.com They can dissociate the oxidative changes from the initial glycation event. tandfonline.com

Natural Polyphenols: Compounds like flavonoids have demonstrated the ability to inhibit glycoxidation in vitro. mdpi.com Their mechanisms often involve both antioxidant and metal-chelating properties. mdpi.com For example, quercetin, found in garlic, has shown a more effective anti-glycation effect than aminoguanidine in vitro. mdpi.comencyclopedia.pub

Vitamins C and E: Supplementation with these vitamins has been shown to improve ocular oxidative defense in clinical studies, suggesting a potential role in mitigating AGE formation in the eye. mdpi.com

N-acetylcysteine (NAC) and Glutathione (GSH): These antioxidants have been shown to attenuate the toxic effects of AGEs. mdpi.comnih.gov GSH is essential for limiting AGE formation and protein photodegradation under light exposure. mdpi.com

InterventionMechanism of ActionModel SystemKey Findings
Metal Chelators (e.g., DETAPAC, Desferrioxamine) Inhibition of metal-catalyzed oxidationIn vitro, Diabetic rat modelsInhibited formation of glycoxidation products and AGE accumulation. tandfonline.com
Polyphenols (e.g., Quercetin, Flavonoids) Antioxidant, Metal chelationIn vitroEffective inhibitors of glycoxidation. mdpi.commdpi.comencyclopedia.pub
Vitamins C & E Antioxidant defenseClinical studies (ocular)Improved ocular oxidative defense. mdpi.com
N-acetylcysteine (NAC) & Glutathione (GSH) Antioxidant, Attenuation of AGE toxicityIn vitroAttenuated toxic effects of AGEs. mdpi.comnih.gov

Decross-Linking Approaches for this compound-Mediated Protein Damage

Given that this compound cross-links are irreversible and accumulate over time, strategies to break these cross-links are of significant interest.

Exploration of Chemical Decross-Linkers and Their Mechanisms of Action

The development of chemical agents capable of cleaving established this compound cross-links has been challenging.

Thiazolium Salts: Compounds like N-phenacylthiazolium bromide were initially investigated as "AGE-breakers" with the proposed mechanism of cleaving the α-dicarbonyl structure within the cross-link. wikipedia.org However, subsequent studies have suggested that their beneficial effects may be due to alternative mechanisms rather than direct cleavage of mature cross-links like this compound. tandfonline.com

Enzymatic Degradation of this compound Cross-Links by Specific Glycohydrolases

A more recent and promising approach involves the identification and use of enzymes that can specifically recognize and degrade this compound.

Metagenomic Screening: Researchers have employed novel screening technologies based on metagenomics to identify enzymes capable of catalyzing the decomposition of synthetic this compound cross-links. researchgate.net

Identified Enzymes: This strategy has led to the identification of several enzymes, including a class I-like enzyme and HemF homologs, that have demonstrated the ability to degrade this compound in vitro. researchgate.netgoogle.com In vitro assays with one such enzyme showed the production of citrulline, indicating cleavage of the this compound structure. researchgate.net This represents the first demonstration of enzymatic breakdown of this compound. researchgate.net

Molecular Interventions Targeting this compound Receptors (e.g., RAGE)

Beyond preventing its formation or breaking it down, another therapeutic strategy is to block the downstream pathological effects of this compound by targeting its cellular receptors. The Receptor for Advanced Glycation End Products (RAGE) is a key cell surface receptor that, when activated by AGEs like this compound, triggers inflammatory and pro-oxidant signaling pathways. nih.govmednexus.org

RAGE Antagonists: Small-molecule inhibitors have been developed to block the interaction between AGEs and RAGE. FPS-ZM1 is a high-affinity synthetic RAGE inhibitor that binds to the V domain of the receptor and has shown therapeutic potential in preclinical models. scholars.direct

Downregulation of RAGE Expression: Certain therapeutic agents can indirectly reduce RAGE-mediated signaling by decreasing the expression of the receptor itself. For example, thiazolidinediones (TZDs) like pioglitazone (B448) and rosiglitazone, which are PPARγ agonists, have been shown to downregulate RAGE expression in endothelial tissues. scholars.direct

Soluble RAGE (sRAGE): sRAGE is a naturally occurring decoy receptor that can bind to AGEs in circulation, preventing them from interacting with cell-surface RAGE. Therapeutic strategies could involve administering recombinant sRAGE.

Intervention StrategyTargetMechanism of ActionExample Compounds/Approaches
RAGE Antagonism RAGE ReceptorDirect blocking of AGE-RAGE bindingFPS-ZM1 scholars.direct
RAGE Expression Downregulation RAGE Gene ExpressionDecreased synthesis of RAGE proteinPioglitazone, Rosiglitazone (PPARγ agonists) scholars.direct
Decoy Receptor Circulating AGEsSequestration of AGEs to prevent RAGE bindingSoluble RAGE (sRAGE)

RAGE Antagonists and Their Preclinical Efficacy in Animal Models

A variety of RAGE antagonists have been evaluated in preclinical animal models, demonstrating their potential to counteract the detrimental effects of AGEs, including this compound.

RAGE AntagonistAnimal ModelObserved Preclinical Efficacy
Azeliragon (TTP488) Transgenic mice with Alzheimer's disease (AD) plaque developmentSignificantly reduced inflammatory markers (TNF-α, TGF-β, IL-1), decreased amyloid deposition in the central nervous system, and improved cognitive function. mdpi.comvtvtherapeutics.com
FPS-ZM1 Aged APPsw/0 mice (AD model)Inhibited RAGE-mediated influx of plasma Aβ into the brain, reduced brain levels of Aβ, suppressed microglial activation, and normalized cognitive performance and cerebral blood flow. wikipedia.orgmdpi.comvtvtherapeutics.com
Soluble RAGE (sRAGE) Diabetic miceMitigated diabetic vascular hyperpermeability and reduced atherosclerotic lesion area. wikipedia.orgfrontiersin.org
Anti-RAGE Antibodies Mouse models of hind limb ischemia, melanoma, atherosclerosis, crush injury, and sepsisShowed promise in reducing disease progression and inflammation. uq.edu.authno.org
DNA Aptamers KKAy/Ta mice (type 2 diabetes model) and streptozotocin-induced diabetic ratsBlocked the progression of diabetic nephropathy. uq.edu.au
RAP (Receptor Antagonist Peptide) Experimental models of vascular inflammation and atherosclerosisReduced vascular inflammation and prevented atherosclerosis. wikipedia.org

Mechanisms of RAGE Pathway Modulation and Downstream Effects

The binding of ligands like this compound to RAGE initiates a complex intracellular signaling cascade, leading to inflammation, oxidative stress, and cellular dysfunction. frontiersin.orgacs.org RAGE antagonists primarily work by blocking this initial ligand-receptor interaction, thereby preventing the activation of downstream pathways. mdpi.com

Upon ligand binding, RAGE activates multiple signaling pathways, including:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A key transcription factor that, upon activation, translocates to the nucleus and promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.commdpi.comfrontiersin.org This creates a positive feedback loop, as NF-κB can also upregulate RAGE expression. scholars.directfrontiersin.org

MAPK (Mitogen-Activated Protein Kinase) pathways: This includes p38 MAPK, ERK1/2, and JNK, which are involved in cellular stress responses, proliferation, and apoptosis. mdpi.commdpi.com

JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathway: This pathway is involved in cytokine signaling and immune responses. mdpi.com

NADPH Oxidase: Activation of this enzyme leads to the production of reactive oxygen species (ROS), contributing to oxidative stress. mdpi.com

By inhibiting the initial binding of this compound and other AGEs to RAGE, antagonists prevent the activation of these downstream effectors. This leads to a reduction in the production of inflammatory mediators and ROS, thereby attenuating cellular damage and dysfunction. frontiersin.orgmdpi.com Furthermore, some antagonists may modulate the expression of RAGE itself or promote the production of soluble RAGE (sRAGE), which acts as a natural decoy receptor, further limiting the pro-inflammatory signaling. mdpi.comscholars.direct

Nutritional and Dietary Interventions Affecting this compound Metabolism and Accumulation (Mechanistic Studies)

Nutritional strategies can influence the formation and accumulation of this compound and other AGEs through various mechanisms. These interventions primarily focus on reducing the intake of dietary AGEs and modulating endogenous AGE formation.

Mechanistically, certain dietary components can directly inhibit the formation of AGEs. For example, some natural compounds found in spices, herbs, fruits, and vegetables have been shown to possess anti-glycation properties. scirp.orgmdpi.com These compounds may act by trapping reactive carbonyl species, which are precursors to AGEs, or by exerting antioxidant effects that prevent the oxidative reactions involved in AGE formation. mdpi.com For instance, quercetin, a flavonoid found in many plant-based foods, has demonstrated potent anti-glycation effects. mdpi.commdpi.com

Furthermore, dietary patterns can influence endogenous AGE formation. High-glycemic-index diets, which cause rapid spikes in blood glucose, can accelerate the formation of AGEs. nih.gov Conversely, low-glycemic-index diets may help to control the formation of AGE precursors. nih.gov Animal studies have shown that high-glycemic-index diets lead to systemic and tissue-specific accumulation of AGEs, including in the eye, brain, and kidney. nih.gov

The body also has natural defense mechanisms against glycation, such as the glyoxalase system, which detoxifies reactive dicarbonyls. mdpi.com Certain nutrients and dietary compounds, like pyridoxamine (a form of vitamin B6) and polyphenols, may support this system by quenching reactive carbonyls or upregulating the expression of glyoxalase enzymes. mdpi.com

Dietary InterventionMechanistic Action
Low-AGE Diet Reduces the intake of exogenously formed AGEs, thereby lowering the overall body burden of these compounds. oup.comskintherapyletter.com
Low-Glycemic-Index Diet Minimizes fluctuations in blood glucose, thereby reducing the rate of endogenous AGE formation. nih.gov
Consumption of Spices, Herbs, Fruits, and Vegetables Provides natural compounds (e.g., quercetin, polyphenols) that can inhibit glycation reactions by trapping reactive carbonyl species and exerting antioxidant effects. scirp.orgmdpi.commdpi.com
Supplementation with Specific Nutrients (e.g., Pyridoxamine) Can directly quench reactive carbonyl species and support the body's natural anti-glycation defense systems like the glyoxalase pathway. mdpi.com

Advanced Research Directions and Future Perspectives on Glucosepane

Development of Novel High-Throughput Screening (HTS) Assays for Glucosepane Modulators

The discovery of molecules that can inhibit the formation of this compound or break existing cross-links is a significant therapeutic goal. The development of high-throughput screening (HTS) assays is pivotal for rapidly evaluating large chemical libraries for such modulators. umich.edunih.gov Traditional drug discovery efforts have been hampered by the slow, non-enzymatic nature of this compound formation. ucl.ac.uk However, innovative approaches are emerging.

A novel strategy has utilized metagenomics to identify enzymes capable of catalyzing the decomposition of synthetic this compound. diabetesjournals.org This screening technology led to the discovery of four candidate enzymes, with one class I-like enzyme showing the ability to break down this compound into products including citrulline. diabetesjournals.org This represents the first evidence of enzymatic degradation of this compound and opens an avenue for developing enzyme-based therapeutics or HTS assays based on enzymatic activity. diabetesjournals.org

Integration of Omics Technologies for Comprehensive this compound Research

A holistic understanding of this compound's role in biology and disease requires the integration of multiple "omics" technologies. nih.govnih.gov This systems-level approach allows researchers to move from simple association to a detailed mapping of the molecular networks affected by this compound formation.

Proteomics, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the cornerstone for identifying and quantifying this compound modifications on proteins. nih.govd-nb.info This approach, sometimes termed "AGEomics," enables the precise identification of which proteins are modified and at which specific lysine (B10760008) or arginine residues. d-nb.infomdpi.com

Key findings from proteomics studies include:

Identification in Long-Lived Proteins: this compound adducts are frequently found on long-lived proteins of the extracellular matrix, with collagen being a primary target. nih.govnih.gov The half-life of skin collagen, for example, is about fifteen years, allowing ample time for the slow conversion of initial glycation products into stable this compound cross-links. wikipedia.org

Quantification in Tissues: LC-MS/MS methods with isotope dilution allow for the absolute quantification of this compound in tissue samples. nih.gov Studies have shown that this compound levels increase progressively with age in human skin collagen and are significantly elevated in individuals with diabetes. wikipedia.orgresearchgate.net

Site Specificity: Research indicates that this compound formation is not random. In type I collagen, specific sites are more susceptible to modification, and the location of these cross-links can impact protein function, such as by interfering with binding sites for other molecules. wikipedia.orgnih.gov

The ability to map these modification sites is crucial for understanding how this compound contributes to pathology, as glycation at a protein's functional domain can lead to inactivation and dysfunction. d-nb.info

Metabolomics provides a snapshot of the small-molecule intermediates in biological systems, offering a powerful tool for tracing the biochemical pathways that lead to this compound formation. nih.govnih.gov Since this compound is the end product of a complex series of non-enzymatic reactions, identifying and quantifying its precursors is key to understanding the metabolic disturbances that promote its synthesis. wikipedia.orgnih.gov

High-throughput metabolomics analyses have been instrumental in:

Identifying Precursors: The Maillard reaction pathway begins with the reaction of glucose with a lysine residue to form an Amadori product. wikipedia.org This stable intermediate slowly degrades via reactive dicarbonyl intermediates, such as N6-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate, which ultimately reacts with an arginine residue to form the this compound cross-link. nih.govnih.gov Metabolomics can track the levels of these crucial intermediates.

Linking to Metabolic Disease: In conditions like type 2 diabetes mellitus (T2DM), altered glucose metabolism leads to an increased flux of metabolites through the glycation pathway. nih.gov Metabolomics studies have identified distinct signatures, including alterations in amino acids and lipids, that are associated with insulin (B600854) resistance and can predict the risk of future T2D. nih.govdiva-portal.org By connecting these broader metabolic dysregulations to the specific pathways of AGE formation, researchers can better understand the mechanisms driving diabetic complications. nih.govresearchgate.net

Integrating metabolomics with proteomics and genomics provides a multi-layered view of how metabolic state influences protein damage and contributes to disease progression. nih.govdiva-portal.org

Application of Computational Modeling and Artificial Intelligence in this compound Studies

Computational methods, including predictive modeling and molecular simulations, are accelerating this compound research by providing insights that are difficult to obtain through experimental means alone. aging-us.comresearchgate.net

The ability to predict which sites on a protein are most likely to undergo glycation is essential for focusing experimental work and understanding structure-function relationships. Several computational tools have been developed for this purpose, leveraging machine learning and artificial intelligence. nih.govoup.com

These predictors, such as Glypre and PredGly , use protein sequence information to identify potential lysine glycation sites. nih.govoup.commdpi.com The models are trained on datasets of experimentally verified glycation sites and use various features to make predictions.

Table 1: Features Used in Machine Learning Models for Glycation Site Prediction

Feature Category Description Relevance
Amino Acid Composition The frequency of amino acids surrounding the potential glycation site. mdpi.comresearchgate.net Specific amino acids may promote or inhibit the chemical reactions involved in glycation.
Position Scoring Function A statistical measure of the propensity for each amino acid to be at a specific position relative to the glycation site. nih.govmdpi.com Captures conserved sequence motifs around modification sites.
Secondary Structure The predicted local structure (e.g., alpha-helix, beta-sheet) of the peptide segment. nih.govmdpi.com The accessibility of a residue for reaction is influenced by the protein's fold.
AAindex A database of various physicochemical and biochemical properties of amino acids. nih.govmdpi.com Properties like hydrophobicity, charge, and size can influence a residue's reactivity.

| CKSAAP | Composition of k-spaced amino acid pairs, which captures information about residues at specific distances from each other. mdpi.comresearchgate.net | Reflects long-range interactions that might influence the local chemical environment. |

These models have achieved promising performance, enabling researchers to screen entire proteomes for proteins that are likely targets of glycation.

Table 2: Performance of the Glypre Predictor for Lysine Glycation Sites

Metric Value
Sensitivity 57.47%
Specificity 90.78%
Accuracy 79.68%
Matthews's Correlation Coefficient (MCC) 0.52

Data from 10-fold cross-validation. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic, atom-level view of how a this compound cross-link affects protein structure and its interactions with the surrounding environment. ucl.ac.ukfrontiersin.org These computational "microscopes" have been particularly valuable for studying this compound within type I collagen.

Key insights from MD simulations include:

Energetic Favorability of Formation: Fully atomistic MD simulations have been used to identify specific sites within a collagen molecule where the formation of an intramolecular this compound cross-link is energetically favorable. ucl.ac.uknih.gov One such identified site is located near the binding domain for Matrix Metalloproteinase-1 (MMP1), suggesting that this compound could physically hinder the enzymatic degradation of collagen, contributing to its accumulation with age. nih.gov

Structural and Hydration Changes: Contrary to the intuitive idea that cross-linking would make collagen more compact, computational studies revealed that this compound induces a less tightly held helical structure. wikipedia.org Furthermore, simulations show that the cross-link increases the protein's porosity to water, leading to greater water retention within the collagen fibril. wikipedia.orgnih.govtandfonline.com This finding supports experimental observations of increased water content in aged tissue and could explain age-related changes in the mechanical properties of connective tissues. wikipedia.orgnih.gov

Mechanism of Formation: Computational chemistry methods like Density Functional Theory (DFT) have been applied to investigate the chemical reaction mechanism of this compound formation, helping to refine the proposed pathway and calculate the energy barriers for key steps in the process. researchgate.net

These simulation studies provide a mechanistic basis for the macroscopic changes observed in aging tissues and offer a powerful platform for testing hypotheses about the functional consequences of this compound cross-linking. nih.gov

Elucidation of Novel this compound Isomers and Derivative Structures

The intricate structure of this compound allows for the existence of several stereoisomers, and recent research has made strides in their synthesis and identification. The complete synthesis of this compound has been a significant achievement, enabling the production of quantities sufficient for further research. sens.org Scientists have successfully synthesized three conformational variants, or diastereomers, of this compound that are believed to occur in vivo. sens.org Work is ongoing to synthesize additional variants. sens.org

The formation of this compound itself is a complex process. wikipedia.org It begins with the reaction of D-glucose with a lysine residue to form an Amadori product. wikipedia.org A key intermediate, N6-(2,3-dihydroxy-5,6-dioxohexyl)-L-lysinate, is then formed through a series of reactions including a carbonyl shift down the glucose backbone. wikipedia.org The final ring closure to form the this compound structure is still an area of active investigation. wikipedia.org

Beyond the basic this compound structure, researchers are also exploring other related AGEs. For instance, glyoxal-derived imidazolium (B1220033) crosslinks (MODIC) have been identified in bacterial proteins, suggesting that AGE-type modifications may be more common than previously thought. researchgate.net The discovery of other AGEs like pentosinane, which is structurally related to this compound, further highlights the diversity of these modifications. researchgate.net

Understanding this compound Metabolism, Turnover, and Clearance Mechanisms in Vivo (Preclinical Focus)

The accumulation of this compound in tissues is a balance between its formation and its removal. The turnover rate of proteins is a key factor influencing this compound levels. nih.gov Tissues with slow protein turnover, such as the extracellular matrix (ECM) of the skin and collagen, are particularly susceptible to the accumulation of this compound. mdpi.comnih.govresearchgate.net

Preclinical studies have shown that this compound levels increase with age and are elevated in conditions like diabetes. researchgate.net For example, in the skin of non-diabetic individuals, this compound levels can reach 2000 pmol/mg by age 90, while in diabetic individuals, these levels can be as high as 5000 pmol/mg. researchgate.net

The mechanisms for clearing this compound from the body are not fully understood. One proposed mechanism involves the degradation of cross-linked proteins through normal ECM turnover. wikipedia.org However, the presence of this compound cross-links can reduce the susceptibility of proteins to proteolytic degradation, leading to a cycle of increased accumulation. google.com Another potential clearance pathway is through the kidneys. Cellular proteolysis of proteins modified by AGEs can form glycated amino acids, or AGE free adducts, which are then cleared by the kidneys and excreted in the urine. researchgate.net

The glyoxalase system is a key metabolic pathway for detoxifying reactive dicarbonyl compounds that are precursors to some AGEs. bevital.no While this compound formation is considered a non-oxidative pathway, the broader context of AGE formation often involves oxidative stress. wikipedia.org The glyoxalase system, which includes enzymes like glyoxalase I (GLO1) and glyoxalase II (GLO2), helps to convert reactive precursors like methylglyoxal (B44143) into less harmful substances. bevital.no

Translational Challenges and Opportunities in this compound Research (Focus on Preclinical Translation)

Translating basic research on this compound into clinical applications presents both significant challenges and exciting opportunities. A major hurdle has been the difficulty in detecting and quantifying this compound in tissues. Traditional methods require the complete degradation of the tissue, which destroys its architecture and makes it impossible to study the localization of this compound. nih.gov The recent development of anti-glucosepane antibodies that can selectively recognize this compound is a major breakthrough. sens.orgnih.gov These antibodies allow for the use of techniques like immunohistochemistry to visualize the distribution of this compound in intact tissues. nih.gov

Another challenge is the development of effective inhibitors of this compound formation or breakers of existing cross-links. While some compounds, like aminoguanidine (B1677879), have been investigated as potential inhibitors, they have often failed in clinical trials due to toxicity. researchgate.net Furthermore, many existing AGE cross-link breakers are not effective against this compound. researchgate.net The development of biocatalysts, such as enzymes capable of specifically cleaving this compound cross-links, represents a promising therapeutic strategy. sens.orgfightaging.org

Q & A

Q. How can researchers mitigate this compound’s instability during sample preparation?

  • Answer: Avoid acid hydrolysis; instead, use sequential enzymatic digestion (e.g., pepsin + collagenase) at 37°C under nitrogen to prevent oxidation . Immediate flash-freezing of tissues and storage at −80°C in anaerobic conditions preserves this compound integrity .

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